molecular formula C10H7N5O B1403164 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol CAS No. 1330043-96-3

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Cat. No. B1403164
CAS RN: 1330043-96-3
M. Wt: 213.2 g/mol
InChI Key: STXDNNUBFOGQHA-UHFFFAOYSA-N
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Description

“2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is a heterocyclic organic compound. It belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .


Synthesis Analysis

The synthesis of similar compounds involves reacting a compound of a certain formula with another compound of a different formula . For instance, the preparation of some related compounds is carried out in the presence of a tertiary amine, particularly diisopropylethylamine or triethylamine . The exact synthesis process for “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” might vary.


Molecular Structure Analysis

The molecular structure of “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is likely to be complex due to the presence of multiple rings and functional groups. The molecular formula is C10H7N5O and the molecular weight is 213.2 g/mol.


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” are likely to be complex and varied. For instance, the reaction might involve the nucleophilic attack of the amino group in one compound to the carbon atom of the protonated carbonyl group in another compound .

Scientific Research Applications

Optical Applications in Material Science

This compound has been recognized for its potential in optical applications. Its simpler and greener synthetic methodology, along with tunable photophysical properties, make it a strategic choice for developing solid-state emitters . The presence of electron-donating groups can enhance both absorption and emission behaviors, making it comparable to commercial probes like coumarin-153 and rhodamine 6G .

Antitumor Scaffold

In medicinal chemistry, the compound serves as an antitumor scaffold. Its fused, rigid, and planar structure allows for structural modifications that have shown promise in anticancer potential and enzymatic inhibitory activity. This could lead to the design of new drugs with the pyrazolo[1,5-a]pyrimidine core for cancer treatment .

Enzymatic Inhibitory Activity

Derivatives of this compound have been explored as novel CDK2 inhibitors, which is a target for cancer treatment. Some derivatives have shown significant inhibitory activity against CDK2/cyclin A2, suggesting potential for development into anti-proliferative drugs .

Fluorescent Molecules for Bioimaging

The compound’s derivatives are being studied for their use as fluorescent molecules, crucial for studying intracellular processes and bioimaging applications. Their photobleaching performance and stability under continuous excitation make them suitable for use as fluorescent probes in biological research .

Chemosensors

Due to its photophysical properties, the compound is also being investigated for use in chemosensors. These sensors can detect specific ions or molecules, which is valuable in environmental monitoring and diagnostics .

Organic Light-Emitting Devices (OLEDs)

The compound’s derivatives have potential applications in the development of OLEDs. Their ability to emit light upon electrical excitation can be harnessed to create more efficient and environmentally friendly display and lighting technologies .

Antimicrobial Activity

Some synthesized heterocycles based on this compound have been screened for their inhibitory activity against various strains of bacteria and fungi, indicating its potential as a lead compound for developing new antimicrobial agents .

Selective Estrogen Receptor Modulators

The compound has been used to create selective estrogen receptor modulators, which have implications in treating hormone-related cancers. These modulators can distinguish between different activities of estrogen receptors, potentially leading to more targeted cancer therapies .

Future Directions

The future directions for “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” could involve further exploration of its potential uses, particularly in the field of medicine. For instance, similar compounds have shown potential for further exploration due to their ability to inhibit certain types of receptors .

properties

IUPAC Name

2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c16-9-1-2-12-10(14-9)7-5-13-15-4-3-11-6-8(7)15/h1-6H,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDNNUBFOGQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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